ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a pyrazinyl group and a carbamate ester
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings like the compound , have exhibited various biological activities .
Mode of Action
It’s known that indole derivatives interact with their targets to exert various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, pyrrolopyrazine derivatives have shown a wide range of biological activities .
Biochemical Pathways
Indole derivatives and pyrrolopyrazine derivatives, which share structural similarities with the compound, have been found to affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrazinyl halide reacts with the pyrazole derivative.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with ethyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated pyrazinyl derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
- Ethyl ((1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
- Ethyl ((1-methyl-3-(thiazol-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
Uniqueness
Ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
ethyl N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-19-12(18)15-7-9-6-10(16-17(9)2)11-8-13-4-5-14-11/h4-6,8H,3,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZWFQFYHJESLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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